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molecular formula C13H10FIO B1358675 1-Fluoro-3-((4-iodophenoxy)methyl)benzene CAS No. 649740-30-7

1-Fluoro-3-((4-iodophenoxy)methyl)benzene

Cat. No. B1358675
M. Wt: 328.12 g/mol
InChI Key: ODRZCUCRDMZDRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06900354B2

Procedure details

A solution of 3.0 g (15.9 mmol) of 4-iodophenol and 3.49 g (15.9 mmol) of 3-fluorobenzyl bromide in 30 ml ethanol is treated dropwise at RT with 20 ml of a 1 molar solution of sodium ethanolate in ethanol. The reaction mixture is refluxed for 4 h and the precipitated sodium bromide is filtered off. The filtrate is evaporated to dryness, treated with 100 ml of water, acidified by addition of citric acid and extracted three times with dichloromethane. After drying and evaporation, the residue is subjected to chromatography on silica gel (hexane/ethyl acetate 9:1). This yields 4.23 g (81%) of a colorless solid. mp=48° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.49 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[F:9][C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][CH:17]=1)[CH2:13]Br.C([O-])C.[Na+]>C(O)C>[F:9][C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][CH:17]=1)[CH2:13][O:8][C:5]1[CH:6]=[CH:7][C:2]([I:1])=[CH:3][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
IC1=CC=C(C=C1)O
Name
Quantity
3.49 g
Type
reactant
Smiles
FC=1C=C(CBr)C=CC1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the precipitated sodium bromide is filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated to dryness
ADDITION
Type
ADDITION
Details
treated with 100 ml of water
ADDITION
Type
ADDITION
Details
acidified by addition of citric acid
EXTRACTION
Type
EXTRACTION
Details
extracted three times with dichloromethane
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
evaporation

Outcomes

Product
Name
Type
Smiles
FC=1C=C(COC2=CC=C(C=C2)I)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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